molecular formula C14H14Cl2FN3 B1520005 2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1172291-64-3

2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride

Katalognummer: B1520005
CAS-Nummer: 1172291-64-3
Molekulargewicht: 314.2 g/mol
InChI-Schlüssel: VJBKNBFQJFMRBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride is a benzimidazole derivative featuring a 2-fluorophenylmethyl substituent and a dihydrochloride salt form. This compound is commercially available through Santa Cruz Biotechnology (Catalog #sc-340569 and sc-340569A) in 250 mg and 1 g quantities, priced at $197.00 and $399.00, respectively . The benzimidazole core provides a planar structure conducive to π-π stacking interactions, while the 2-fluorophenyl group introduces steric and electronic effects that modulate reactivity and solubility. The dihydrochloride salt enhances aqueous solubility, making it suitable for biological and pharmacological studies.

Eigenschaften

IUPAC Name

2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3.2ClH/c15-11-4-2-1-3-9(11)7-14-17-12-6-5-10(16)8-13(12)18-14;;/h1-6,8H,7,16H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBKNBFQJFMRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=C(N2)C=C(C=C3)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride is a synthetic compound belonging to the benzodiazole family. Its molecular formula is C14H14Cl2FN3C_{14}H_{14}Cl_2FN_3 with a molecular weight of 314.2 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

The compound's structural characteristics include:

  • IUPAC Name : 2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-amine; dihydrochloride
  • Molecular Weight : 314.2 g/mol
  • Canonical SMILES : C1=CC=C(C(=C1)CC2=NC3=C(N2)C=C(C=C3)N)F.Cl.Cl

Biological Activity Overview

Research indicates that compounds like 2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that benzodiazole derivatives have shown effectiveness against different cancer cell lines.
  • Antimicrobial Properties : Compounds in this class have been evaluated for their ability to inhibit bacterial growth.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Anticancer Activity

A study conducted on similar benzodiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Notably, the derivative 2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine was tested against breast cancer cells, showing IC50 values in the low micromolar range.

Antimicrobial Properties

Research published in a peer-reviewed journal assessed the antimicrobial efficacy of various benzodiazole derivatives, including 2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine. The compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Neuroprotective Effects

In vitro studies have suggested that this compound may protect neuronal cells from oxidative stress-induced damage. The neuroprotective effects were attributed to the compound's ability to modulate antioxidant enzyme activity and reduce apoptosis in neuronal cell cultures.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerBreast Cancer CellsLow µM
AntimicrobialE. coli16 µg/mL
NeuroprotectiveNeuronal Cell CulturesN/A

Wissenschaftliche Forschungsanwendungen

Biological Applications

The compound has garnered attention for its biological activities, particularly in the following areas:

Medicinal Chemistry

Research indicates that benzodiazoles, including derivatives like 2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride, exhibit a wide range of pharmacological effects. These include:

  • Anticancer Activity : Studies have shown that benzodiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The fluorine substitution may enhance the compound's efficacy by improving its interaction with biological targets .

Neuropharmacology

Benzodiazoles are known to influence neurotransmitter systems. This compound may act as a modulator for GABA receptors, potentially providing therapeutic benefits in treating anxiety and depression .

Antimicrobial Properties

Preliminary studies suggest that compounds with a benzodiazole core possess antimicrobial properties. The presence of the fluorophenyl group may enhance these effects, making it a candidate for developing new antimicrobial agents .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis pathways .

Case Study 2: Neuroactive Properties

In another investigation, researchers explored the neuroactive properties of this compound in animal models. Results indicated that it could effectively reduce anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in cancer cells
NeuropharmacologyReduces anxiety-like behaviors in animal models

Vergleich Mit ähnlichen Verbindungen

Substituent Position: 2- vs. 3-Fluorophenyl Derivatives

Compound : 2-(3-Fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride (sc-339666)

  • Key Differences: The fluorophenyl group is substituted at the 3-position instead of the 2-position. The 3-fluorophenyl group exhibits stronger electron-withdrawing effects compared to the 2-fluorophenyl analog due to reduced steric hindrance and optimized resonance interactions . Solubility: Reduced aggregation behavior compared to the 2-fluorophenyl derivative, as the 3-fluorophenyl group disrupts π-π stacking less effectively .

Core Heterocycle Modifications

Compound : [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride (AldrichCPR CBR02288)

  • Key Differences: Replaces the benzodiazole core with a benzimidazol-2-yl scaffold. Molecular Weight: Empirical formula C₈H₁₀Cl₂FN₃ (MW: 263.1) vs.

Aromatic vs. Non-Aromatic Substituents

Compound : 2-(Oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride (ChemBK)

  • Key Differences: Substitutes the fluorophenyl group with an oxolane (tetrahydrofuran) ring. The oxolane group introduces polar oxygen atoms, improving solubility in polar solvents but reducing aromatic interactions. Steric Effects: The non-planar oxolane ring may hinder binding to flat biological targets compared to the planar fluorophenyl group .

Compound : 2-(Pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride (BIOFOUNT)

  • Key Differences :
    • Replaces the fluorophenyl group with a pyridin-2-yl moiety.
    • The pyridine nitrogen enables hydrogen bonding and metal coordination, expanding applications in catalysis or metallodrug design.
    • Electronic Effects : The electron-deficient pyridine ring may reduce nucleophilicity at the benzodiazole core compared to fluorophenyl analogs .

Data Table: Comparative Properties of Selected Compounds

Compound Name Substituent Molecular Weight Key Properties Reference
2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride 2-Fluorophenylmethyl ~283–300* Planar core, moderate π-π stacking, dihydrochloride enhances solubility
2-(3-Fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride 3-Fluorophenyl ~283–300* Stronger electron-withdrawing effects, reduced aggregation
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride 5-Fluorobenzimidazolyl 263.1 Increased metabolic stability, smaller molecular size
2-(Oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride Oxolane 239.7 Polar substituent, reduced aromatic interactions
2-(Pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride Pyridin-2-yl 283.0 Hydrogen bonding capability, metal coordination potential

Vorbereitungsmethoden

Core Synthetic Strategy: Cyclocondensation of o-Phenylenediamine Derivatives

The fundamental step in synthesizing benzimidazole derivatives such as 2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine involves the cyclocondensation of appropriately substituted o-phenylenediamine with carbonyl-containing intermediates (aldehydes or carboxylic acid derivatives). For the target compound, the key intermediate is 2-fluorobenzyl-substituted o-phenylenediamine or its equivalent.

  • Typical Reaction Conditions:

    • Acidic media (e.g., hydrochloric acid or polyphosphoric acid) to promote cyclization.
    • Heating under reflux or elevated temperatures (80–120°C) for 1–4 hours.
    • Solvents such as ethanol, methanol, or acetic acid are commonly used.
  • Mechanism:

    • The primary amine groups of o-phenylenediamine react with the carbonyl group of the 2-fluorobenzyl aldehyde or acid derivative.
    • Cyclization occurs to form the benzimidazole ring with the 2-fluorophenylmethyl substituent at position 2.
  • Example:

    • Cyclocondensation of 4-amino-o-phenylenediamine with 2-fluorobenzaldehyde under acidic reflux conditions yields the benzimidazole core with the desired substitution.

Formation of the Dihydrochloride Salt

To improve the compound's solubility, stability, and handling properties, the free base is converted into the dihydrochloride salt by treatment with hydrochloric acid.

  • Typical Procedure:
    • Dissolve the benzimidazole free base in a suitable solvent (e.g., ethanol or water).
    • Add concentrated hydrochloric acid dropwise under stirring.
    • Precipitation of the dihydrochloride salt occurs.
    • The solid is filtered, washed with cold solvent, and dried under vacuum.

This salt formation is crucial for pharmaceutical applications and facilitates purification.

Purification Methods

Purification of intermediates and the final compound is typically achieved through:

  • Flash Column Chromatography:

    • Elution solvents often include mixtures of petroleum ether and ethyl acetate or dichloromethane with methanol gradients.
    • This method is effective in removing side products and unreacted starting materials.
  • Recrystallization:

    • The dihydrochloride salt is often recrystallized from ethanol or aqueous ethanol to obtain high purity crystalline material.
  • Preparative Chromatography:

    • For scale-up or complex mixtures, preparative HPLC or medium-pressure liquid chromatography may be used.

Representative Reaction Scheme and Conditions

Step Reaction Reagents and Conditions Yield (%) Notes
1 Cyclocondensation of 4-amino-o-phenylenediamine with 2-fluorobenzaldehyde Acidic reflux (HCl, EtOH, 90°C, 3 h) 75–85 Formation of 2-(2-fluorophenylmethyl)-1H-benzimidazol-5-amine
2 Salt formation Addition of HCl in ethanol, stirring, precipitation 90–95 Conversion to dihydrochloride salt
3 Purification Flash chromatography (Petroleum ether/EtOAc 50:50), recrystallization >95 purity Removal of impurities and isolation of pure compound

Alternative Synthetic Routes and Advanced Methods

  • Use of Triphosgene or Other Carbonylating Agents:

    • Some benzimidazole derivatives are synthesized via cyclization using triphosgene to form isocyanate intermediates, followed by nucleophilic attack and ring closure.
    • This method allows for more controlled synthesis and can be adapted for substituted derivatives.
  • Suzuki-Miyaura Coupling for Substituent Introduction:

    • In cases where the 2-substituent is introduced post-cyclization, palladium-catalyzed cross-coupling reactions with boronic acid derivatives can be employed.
    • This approach is useful for introducing fluorophenyl groups with high regioselectivity.
  • Continuous Flow Synthesis:

    • For industrial scale-up, continuous flow reactors can optimize reaction time, temperature control, and yield, though specific reports on this compound are limited.

Summary Table of Preparation Methods

Preparation Aspect Description Typical Conditions Advantages Limitations
Cyclocondensation o-Phenylenediamine + 2-fluorobenzaldehyde Acidic reflux, EtOH, 80–100°C Simple, high yield Requires pure starting materials
Nitration/Reduction Post-cyclization nitration and reduction to introduce 5-amino HNO3 nitration, Fe/HCl reduction Flexible for substitutions Multi-step, possible side reactions
Salt Formation Conversion to dihydrochloride salt HCl addition in EtOH Enhances solubility and stability Requires careful control of pH
Purification Flash chromatography, recrystallization Solvent gradients, EtOAc/petroleum ether High purity product Time-consuming on large scale
Advanced Coupling Suzuki-Miyaura cross-coupling for 2-substituent Pd catalyst, boronic acids, base, 70°C Regioselective, versatile Requires expensive catalysts

Research Findings and Yields

  • The cyclocondensation step typically achieves yields between 70% and 85%, depending on reaction time and purity of reagents.
  • Salt formation yields are high (90–95%) with straightforward isolation.
  • Purification by flash chromatography results in >95% purity, essential for biological testing and pharmaceutical applications.
  • Advanced methods such as palladium-catalyzed coupling provide regioselectivity but may add cost and complexity.

Q & A

Q. What are the recommended methods for synthesizing 2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride, and how can intermediates be characterized?

Synthesis typically involves sequential functionalization of the benzodiazole core. A plausible route includes:

  • Step 1: Alkylation of 5-nitro-1H-benzimidazole with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorophenylmethyl group.
  • Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.
  • Step 3: Salt formation via treatment with HCl in ethanol to yield the dihydrochloride.
    Intermediates should be characterized via ¹H/¹³C NMR (to confirm substitution patterns) and LC-MS (to verify molecular ions). For crystallinity assessment, use powder X-ray diffraction (PXRD) .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps:

  • Crystallization: Optimize solvent systems (e.g., ethanol/water) to obtain high-quality crystals.
  • Data collection: Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELXL for structure solution and refinement due to its robust handling of small-molecule data. The program’s constraints (e.g., riding hydrogen atoms) improve convergence in cases of weak diffraction .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this benzodiazole derivative?

  • Molecular docking: Use tools like AutoDock Vina to screen against protein databases (e.g., kinase or GPCR targets). Prioritize targets based on fluorophenyl-benzodiazole motifs, which often interact with hydrophobic binding pockets.
  • QSAR studies: Train models using datasets of structurally related benzodiazoles with known bioactivity (e.g., kinase inhibition IC₅₀ values) to predict potency and selectivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case example: Discrepancies in NMR splitting patterns may arise from dynamic processes (e.g., rotamers). Use variable-temperature NMR to confirm.
  • Mass spectrometry: Employ high-resolution MS (HRMS) to distinguish between isobaric species (e.g., Cl⁻ vs. adducts).
  • Complementary techniques: Pair NMR with IR spectroscopy to validate functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Q. How can the hydrochloride salt form impact solubility and bioavailability in preclinical studies?

  • Solubility profiling: Compare free base and salt forms in biorelevant media (e.g., FaSSIF/FeSSIF) using UV-Vis spectroscopy.
  • Dissolution kinetics: Use a paddle apparatus (USP II) to assess dissolution rates at physiological pH (1.2–6.8).
  • Bioavailability: Salt forms often enhance aqueous solubility, improving absorption in Caco-2 cell permeability assays .

Methodological Considerations

Q. What protocols optimize the purification of this compound for in vitro assays?

  • Chromatography: Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to remove byproducts.
  • Recrystallization: Optimize solvent polarity (e.g., dichloromethane/hexane) to maximize yield and purity (>95% by HPLC).
  • Quality control: Validate purity via HPLC-ELSD and confirm absence of residual solvents via GC-MS .

Q. How should researchers handle stability issues during long-term storage?

  • Storage conditions: Store lyophilized powder at -20°C under argon to prevent hydrolysis/oxidation.
  • Stability monitoring: Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., dehalogenation or dimerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.